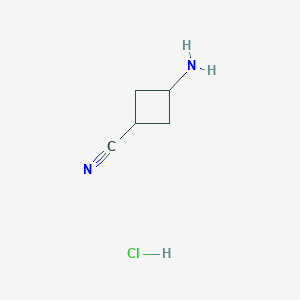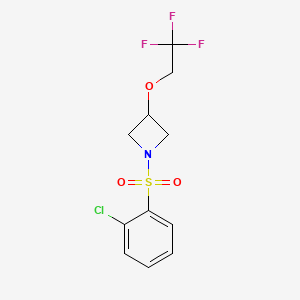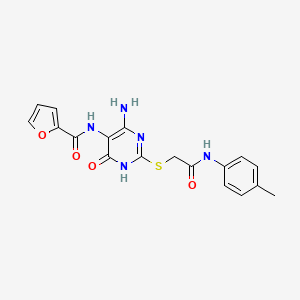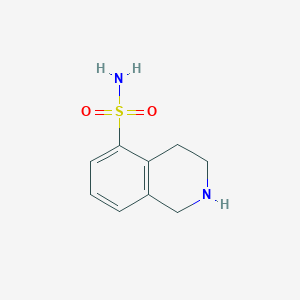
3-Methyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-2-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives has been a subject of interest due to their wide range of biological activities, including anti-cancer properties. The synthesis process typically involves the reaction of isonicotinic acid hydrazide with triethyl orthoacetate/orthobenzoate, followed by the use of mesitylene sulfonyl hydroxylamine (MSH) to prepare the N-amino salt as an aminating agent. Subsequent reactions with substituted acid chlorides/sulfonyl chlorides yield stable ylides, which are then reduced to form the target compounds, such as 1-(substituted phenylcarbonyl/sulfonylamino)-4-(5-methyl/phenyl-1,3,4-oxadiazole)-1,2,3,6-tetrahydropyridine .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a 1,3,4-oxadiazole moiety, which is known for its contribution to the biological activity of the molecules. The presence of a tetrahydropyridine (THP) ring system is also significant, as it is commonly found in biologically active natural products and pharmaceuticals. The substituents on the THP ring system play a crucial role in determining the pharmacological activities of these derivatives .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for their biological activity. For instance, the reaction of 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole with different amines such as pyrrolidine, piperidine, and morpholine leads to the formation of various substituted oxadiazoles with potential biological activities . Additionally, the introduction of a pyridinium group into 2,5-substituted-1,3,4-oxadiazole results in derivatives with enhanced antibacterial activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the 1,3,4-oxadiazole moiety and various substituents affects their solubility, stability, and reactivity. These properties are essential for the compounds' biological activities and their potential use as pharmaceutical agents. For example, the antibacterial activity of these compounds is related to their ability to inhibit the growth of pathogens such as Ralstonia solanacearum .
Relevant Case Studies
In vitro studies have shown that the synthesized 1,3,4-oxadiazole derivatives exhibit moderate cytotoxicity against MCF-7 breast cancer cell lines . Additionally, sulfone derivatives containing the 1,3,4-oxadiazole moiety have demonstrated promising antibacterial bioactivities against tobacco bacterial wilt, with some compounds showing better control effects than commercial bactericides . These case studies highlight the potential of these compounds as anti-cancer and antibacterial agents.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
The synthesis and evaluation of substituted 1,3,4-oxadiazolyl tetrahydropyridines, including structures related to the compound , have shown promising anticancer activities. These compounds were synthesized to enhance biological activity by incorporating a tetrahydropyridine moiety, which was then evaluated for its anticancer activity, particularly on MCF-7 breast cancer cell lines, displaying moderate cytotoxicity (K. Redda & Madhavi Gangapuram, 2007).
Antimicrobial and Antifungal Applications
Sulfone-linked bis heterocycles, including oxadiazoles, have been prepared and tested for their antimicrobial activity, showing pronounced activity against various pathogens. This highlights the potential of such compounds in developing new antimicrobial agents (V. Padmavathi et al., 2008).
Agricultural Applications
Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated significant antibacterial activities against tobacco bacterial wilt, indicating their potential as bactericides for plant protection. This suggests a promising avenue for developing new agricultural chemicals to combat plant diseases (Weiming Xu et al., 2012).
Corrosion Inhibition
Research into the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulphuric acid has shown that these compounds can form protective layers, reducing corrosion. This application is crucial for materials science, particularly in protecting infrastructure and machinery from corrosive environments (P. Ammal et al., 2018).
Eigenschaften
IUPAC Name |
3-methyl-5-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12-18-17(23-19-12)16-7-4-10-20(16)24(21,22)15-9-8-13-5-2-3-6-14(13)11-15/h8-9,11,16H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJMAVSRVYEGAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCCN2S(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

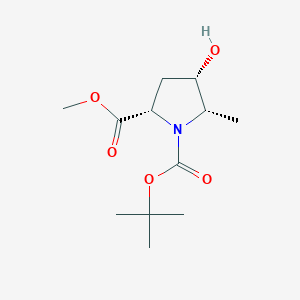
![(Z)-5-((2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2522979.png)
![2-Chloro-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]propanamide](/img/structure/B2522980.png)
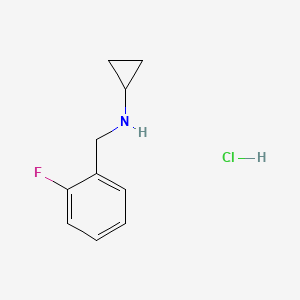
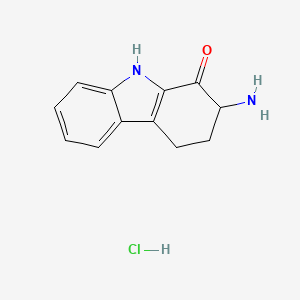
![4-benzyl-N-isopropyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2522986.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2522987.png)
![5-Benzyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2522988.png)
